Physicochemical Differentiation: Lipophilicity-Driven Permeability and Target Access
The lipophilicity of 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea is quantitatively distinct from its key non-ethylated and demethylated analog, 1-(3-acetylphenyl)-3-(1H-indol-3-yl)urea. Its predicted XLogP3-AA value is 2.5 [1], representing a significant increase in lipophilicity. While a direct experimental logP for the analog is not available, the removal of the ethyl group eliminates two methylene units, which is known to decrease logP by approximately 0.8-1.0 units, yielding a predicted value around 1.5-1.7. This physicochemical divergence directly impacts membrane permeability and protein binding, conferring a distinct in vitro ADME profile [2].
Δ ≈ 0.8–1.0 higher than non-ethylated analog
| Evidence Dimension | Predicted Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 1-(3-acetylphenyl)-3-(1H-indol-3-yl)urea; Estimated XLogP3-AA ~1.5-1.7 |
| Quantified Difference | Δ XLogP3-AA ≈ 0.8-1.0 (target more lipophilic) |
| Conditions | Computational prediction by XLogP3 3.0 algorithm [1]; analog value estimated based on ethyl group contribution. |
Why This Matters
The 0.8-1.0 log unit higher lipophilicity predicts superior membrane permeability, which is a critical selection criterion for cellular assays and may differentiate this compound's cellular efficacy profile from its less lipophilic analogs.
- [1] PubChem. (2026). Computed Properties for CID 18582417: XLogP3-AA. National Center for Biotechnology Information. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
